Oxfenicine

Description

Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA).

This compound is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies this compound acts as a cardioprotective agent during ischemia.

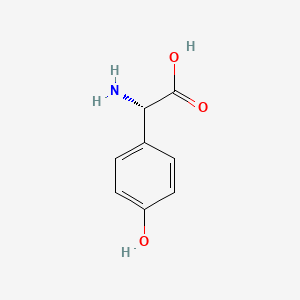

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046403 | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32462-30-9 | |

| Record name | Oxfenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfenicine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfenicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfenicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxfenicine's Role in Shifting Fatty Acid to Glucose Metabolism: A Technical Guide

Introduction: Oxfenicine is a pharmacological agent that modulates cellular energy substrate preference, specifically inducing a shift from fatty acid oxidation to glucose metabolism. This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. By blocking this crucial step in fatty acid catabolism, this compound compels cells, particularly cardiomyocytes and skeletal muscle cells, to increase their reliance on glucose and lactate for energy production. This guide provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it influences, and the experimental methodologies used to characterize its effects, tailored for researchers and drug development professionals in the fields of cardiovascular and metabolic diseases.

Core Mechanism of Action

This compound itself is a prodrug, S-2-(4-hydroxyphenyl)glycine, which requires metabolic activation to exert its inhibitory effects.[1] Within target tissues like the heart and liver, it undergoes transamination to its active form, 4-hydroxyphenylglyoxylate.[1][2] This metabolite is a potent inhibitor of CPT-1.

The tissue-specificity of this compound is a key feature of its action. It is a more effective inhibitor of fatty acid oxidation in the heart than in the liver.[2] This specificity arises from two primary factors:

-

Higher Transaminase Activity: The heart possesses greater activity of the enzyme responsible for converting this compound to 4-hydroxyphenylglyoxylate, namely branched-chain-amino-acid aminotransferase.[1][2]

-

Greater CPT-1 Sensitivity: The cardiac isoform of CPT-1 is significantly more sensitive to inhibition by 4-hydroxyphenylglyoxylate compared to the liver isoform.[1][2]

By inhibiting CPT-1, 4-hydroxyphenylglyoxylate prevents the conversion of long-chain acyl-CoA to acylcarnitine, thereby blocking its entry into the mitochondrial matrix for β-oxidation.[3][4]

The Metabolic Shift: Signaling and Consequences

The inhibition of CPT-1 initiates a cascade of metabolic reprogramming consistent with the "Randle Cycle," where the inhibition of fatty acid oxidation promotes a reciprocal increase in carbohydrate utilization.[5][6] This shift is not merely a passive consequence of substrate availability but involves active changes in key metabolic signaling pathways.

In skeletal muscle, treatment with this compound has been shown to:

-

Increase Pyruvate Dehydrogenase (PDH) Activity: By reducing the levels of acetyl-CoA and NADH derived from fatty acid oxidation, the inhibition on PDH is relieved, promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[5][7]

-

Enhance Insulin Signaling: this compound treatment improves insulin sensitivity, evidenced by increased insulin-stimulated Akt phosphorylation.[5][8]

-

Promote Glucose Uptake: The enhancement of insulin signaling leads to increased translocation of the glucose transporter GLUT4 to the cell membrane, facilitating greater glucose uptake from the bloodstream.[5][6][8]

-

Reduce Lipotoxic Intermediates: By preventing the mitochondrial import of fatty acids, this compound leads to a decrease in the intramyocellular accumulation of lipid intermediates such as long-chain acyl-CoA, diacylglycerol (DAG), and ceramides, which are known to impair insulin signaling.[5][6]

Quantitative Data Summary

The metabolic effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: In Vitro CPT-1 Inhibition by 4-hydroxyphenylglyoxylate

| Parameter | Tissue Source | Value | Reference(s) |

|---|---|---|---|

| I50 | Heart Mitochondria | 11 µM | [1],[2] |

| I50 | Liver Mitochondria | 510 µM |[1],[2] |

Table 2: Effects of this compound on Substrate Oxidation in Cardiac Tissue

| Experimental Model | Condition | Parameter | Control | This compound | Reference(s) |

|---|---|---|---|---|---|

| Intact Dogs | Normal Substrates | % Glucose Oxidation | 17.3% | 39.9% | [9] |

| Intact Dogs | High Free Fatty Acids | % Glucose Oxidation | 9.0% | 32.3% | [9] |

| Intact Dogs | Cardiac Denervation | % Glucose Oxidation | 4.8% | 23.5% | [9] |

| Isolated Perfused Rat Heart | N/A | Fatty Acid Oxidation | 100% | 55% (-45%) | [3] |

| Perfused Swine Heart | Regional Ischemia | ¹⁴CO₂ from Palmitate | 100% | ~80% (-20%) |[10] |

Table 3: In Vivo Effects of this compound in Rodent Models of Metabolic Stress

| Model | Treatment | Key Outcomes | Reference(s) |

|---|---|---|---|

| High-Fat Fed Rats | 150 mg/kg/day, 3 weeks | Reduced body weight, adiposity, and whole-body fat oxidation; Improved insulin sensitivity. | [11] |

| High-Fat Diet Obese Mice | 150 mg/kg/day, 4 weeks | Improved glucose tolerance and insulin sensitivity; Increased Respiratory Exchange Ratio (RER). |[5],[6] |

Table 4: Effects of this compound on Myocardial Metabolites

| Experimental Model | Treatment | Metabolite | Change vs. Control | Reference(s) |

|---|---|---|---|---|

| Isolated Perfused Rat Heart | 2 mM this compound | Acyl-carnitine | -80% | [3] |

| Perfused Swine Heart (Ischemic) | 33 mg/kg this compound | Acyl-carnitine | -70% | [10] |

| Perfused Swine Heart (Ischemic) | 33 mg/kg this compound | Acyl-CoA | -33% |[10] |

Key Experimental Protocols

The characterization of this compound relies on a combination of in vitro enzymatic assays and in vivo metabolic studies.

Protocol 1: In Vitro Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of a compound on CPT-1 activity using isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from fresh heart or liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Protein Quantification: Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., HEPES buffer, pH 7.4) containing L-carnitine, and a radiolabeled fatty acid substrate such as [¹⁴C]palmitoyl-CoA or [³H]palmitoyl-CoA.

-

Inhibitor Incubation: Aliquot mitochondrial protein into reaction tubes. Add varying concentrations of the inhibitor (e.g., 4-hydroxyphenylglyoxylate) or vehicle control. Pre-incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate to the mixture.

-

Reaction Termination: After a specific time (e.g., 5-10 minutes), stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Separation: Separate the radiolabeled product ([¹⁴C]palmitoylcarnitine) from the unreacted substrate. This can be achieved by phase separation (e.g., adding butanol to extract the acylcarnitine) or by passing the mixture through an ion-exchange column.

-

Quantification: Measure the radioactivity of the product phase using liquid scintillation counting.

-

Data Analysis: Calculate the rate of CPT-1 activity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Metabolic Shift in a Rodent Model

This protocol describes an in vivo study to assess the effect of this compound on whole-body metabolism in diet-induced obese mice.[5][6]

-

Animal Model: Use male C57BL/6 mice. Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 12 weeks.

-

Treatment: Following the diet-induction period, randomize mice into two groups: a control group receiving daily intraperitoneal (i.p.) injections of a vehicle (e.g., PBS) and a treatment group receiving daily i.p. injections of this compound (150 mg/kg).

-

Metabolic Testing:

-

Glucose and Insulin Tolerance: After 2 weeks of treatment, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess whole-body glucose homeostasis and insulin sensitivity.

-

Indirect Calorimetry: During the third week of treatment, place mice in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine the relative contribution of carbohydrates (RER ≈ 1.0) versus fats (RER ≈ 0.7) to overall energy expenditure.

-

-

Tissue Collection and Analysis: At the end of the 4-week treatment period, euthanize the animals and harvest tissues (e.g., gastrocnemius muscle, heart, liver). Analyze tissue lysates for:

-

Levels of lipid intermediates (ceramide, DAG, long-chain acyl-CoA) using mass spectrometry.

-

Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt) and transporters (e.g., membrane-associated GLUT4) via Western blotting.

-

Conclusion

This compound serves as a powerful tool for investigating the dynamics of substrate metabolism. Its ability to inhibit CPT-1 in a tissue-preferential manner provides a clear mechanism for shifting cellular energy reliance from fatty acids to glucose. This metabolic switch is accompanied by significant improvements in insulin signaling and glucose homeostasis in preclinical models of metabolic disease. The quantitative data and experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug developers aiming to explore CPT-1 inhibition as a therapeutic strategy for conditions characterized by metabolic inflexibility, such as ischemic heart disease and type 2 diabetes.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

The Tissue-Specific Metabolic Activation of Oxfenicine: A Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxfenicine, a compound known for its effects on fatty acid metabolism, exhibits a pronounced tissue-specific metabolic activity, with the heart and skeletal muscle being the primary sites of its action. This specificity is not inherent to this compound itself but is a result of its metabolic activation into a potent inhibitor of fatty acid oxidation. This technical guide elucidates the mechanisms behind this tissue selectivity, presents quantitative data on its metabolic effects, details the experimental protocols used to derive these findings, and provides visual representations of the key pathways and workflows.

Mechanism of Action and Tissue Specificity

This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase I (CPT-1), a crucial enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] However, this compound is a prodrug that requires metabolic activation to exert its inhibitory effect.

The tissue specificity of this compound's metabolic activity is attributed to two key factors:

-

Metabolic Activation: this compound is converted to its active metabolite, 4-hydroxyphenylglyoxylate, through a transamination reaction.[1][2] This conversion is catalyzed by aminotransferases, with a significantly higher activity of the responsible enzyme, branched-chain-amino-acid aminotransferase (isoenzyme I), observed in the heart and skeletal muscle compared to the liver.[1][2]

-

Isoform-Specific Enzyme Inhibition: The active metabolite, 4-hydroxyphenylglyoxylate, is a potent inhibitor of the muscle isoform of CPT-1 (CPT-1b), which is predominantly found in the heart and skeletal muscle.[3][4] Conversely, it is a much weaker inhibitor of the liver isoform (CPT-1a).[1][2]

This dual mechanism ensures that the inhibitory effect of this compound is largely confined to tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle, while sparing the liver.

Quantitative Data on Metabolic Activity

The differential metabolic activation and inhibitory potency of this compound in various tissues are quantified by the following data:

| Parameter | Heart Mitochondria | Liver Mitochondria | Reference |

| I50 for 4-hydroxyphenylglyoxylate inhibition of CPT-1 | 11 µM | 510 µM | [1][2] |

| This compound Transaminase Activity | High | Low | [1][2] |

The significantly lower I50 value in heart mitochondria demonstrates the greater sensitivity of the cardiac CPT-1 isoform to the active metabolite of this compound.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of fatty acid oxidation.

Caption: Metabolic activation of this compound and inhibition of CPT-1b.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the tissue-specific metabolic activity of this compound.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Activation of Oxfenicine to 4-Hydroxyphenylglyoxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway for the activation of oxfenicine to its pharmacologically active metabolite, 4-hydroxyphenylglyoxylate. This compound, a pro-drug, exerts its effects on fatty acid metabolism following this enzymatic conversion. This document details the core biochemical reaction, the enzymes involved, quantitative data on enzyme kinetics and inhibition, and the experimental protocols used to elucidate this pathway.

The Core Biochemical Pathway

This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, undergoes a critical activation step to become a potent inhibitor of fatty acid oxidation. This activation is a transamination reaction that converts this compound into 4-hydroxyphenylglyoxylate.[1][2] The active metabolite, 4-hydroxyphenylglyoxylate, then targets and inhibits carnitine palmitoyltransferase I (CPT-1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3]

The tissue-specific action of this compound, being more effective in the heart than the liver, is attributed to two primary factors: a higher activity of the transaminating enzymes in the heart and a greater sensitivity of the cardiac isoform of CPT-1 to inhibition by 4-hydroxyphenylglyoxylate.[1][2]

Signaling Pathway Diagram

Caption: Biochemical pathway of this compound activation and its inhibitory effect.

Quantitative Data

The following tables summarize the key quantitative data regarding the enzymatic conversion of this compound and the inhibitory activity of its metabolite.

Table 1: Inhibition of Carnitine Palmitoyltransferase I (CPT-1) by 4-Hydroxyphenylglyoxylate

| Tissue | Enzyme Isoform | I50 (µM) | Reference |

| Heart Mitochondria | CPT-1 (Muscle Isoform) | 11 | [1][2] |

| Liver Mitochondria | CPT-1 (Liver Isoform) | 510 | [1][2] |

I50: The concentration of inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound activation.

Assay for this compound Transaminase Activity

This protocol is based on the methods used to measure the conversion of this compound to 4-hydroxyphenylglyoxylate in tissue homogenates.

Objective: To quantify the rate of 4-hydroxyphenylglyoxylate formation from this compound in heart and liver tissues.

Materials:

-

Tissue homogenates (e.g., rat heart, rat liver)

-

This compound solution

-

α-Ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.4)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer).

-

The standard assay mixture contains:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound (10 mM)

-

α-Ketoglutarate (5 mM)

-

Pyridoxal 5'-phosphate (0.1 mM)

-

Tissue homogenate (containing a specified amount of protein, e.g., 1-2 mg)

-

-

Initiate the reaction by adding the tissue homogenate to the pre-warmed assay mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a final concentration of 3% (w/v) perchloric acid.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 4-hydroxyphenylglyoxylate using HPLC. The product can be detected by its UV absorbance at a specific wavelength (e.g., 280 nm).

-

Quantify the amount of 4-hydroxyphenylglyoxylate formed by comparing the peak area to a standard curve.

-

Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Assay for Carnitine Palmitoyltransferase I (CPT-1) Inhibition

This protocol outlines a method to determine the inhibitory effect of 4-hydroxyphenylglyoxylate on CPT-1 activity in isolated mitochondria.

Objective: To measure the I50 value of 4-hydroxyphenylglyoxylate for CPT-1 in heart and liver mitochondria.

Materials:

-

Isolated mitochondria from heart and liver

-

[³H]Carnitine

-

Palmitoyl-CoA

-

Bovine serum albumin (BSA), fatty acid-free

-

Potassium chloride (KCl)

-

HEPES buffer (pH 7.4)

-

4-Hydroxyphenylglyoxylate solutions of varying concentrations

-

Scintillation cocktail and counter

Procedure:

-

Isolate mitochondria from fresh heart and liver tissue using standard differential centrifugation methods.

-

The assay mixture contains:

-

HEPES buffer (50 mM, pH 7.4)

-

KCl (120 mM)

-

Fatty acid-free BSA (1%)

-

Palmitoyl-CoA (50 µM)

-

[³H]Carnitine (0.5 mM, with a specific activity of ~2000 dpm/nmol)

-

Varying concentrations of 4-hydroxyphenylglyoxylate (e.g., 0-100 µM for heart, 0-1000 µM for liver)

-

-

Pre-incubate the mitochondria with the assay mixture and 4-hydroxyphenylglyoxylate for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding [³H]carnitine.

-

Allow the reaction to proceed for a defined time (e.g., 3-5 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a suitable method, such as phase partitioning with butanol or ion-exchange chromatography.

-

Measure the radioactivity of the [³H]palmitoylcarnitine fraction using a liquid scintillation counter.

-

Calculate the CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

-

Plot the enzyme activity against the concentration of 4-hydroxyphenylglyoxylate to determine the I50 value.

Experimental Workflow Diagram

Caption: Workflow for key experiments in studying this compound activation.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Oxfenicine in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The intricate pathophysiology of this syndrome involves a dysregulation of substrate metabolism, particularly an over-reliance on fatty acid oxidation and subsequent accumulation of lipid intermediates that interfere with insulin signaling. Oxfenicine, a pro-drug that is metabolized to a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), offers a compelling therapeutic strategy by inducing a metabolic shift from fatty acid to glucose utilization. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes the quantitative evidence for its efficacy in preclinical models of metabolic syndrome, details key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Metabolic Conundrum and the Rationale for CPT-1 Inhibition

Metabolic syndrome is characterized by a state of "metabolic inflexibility," where tissues, particularly skeletal muscle, exhibit impaired switching between glucose and fatty acid oxidation in response to physiological cues. In insulin-resistant states, elevated circulating free fatty acids (FFAs) lead to increased fatty acid uptake and oxidation in muscle. This, according to the Randle cycle , results in the inhibition of glucose uptake and metabolism, exacerbating hyperglycemia. Furthermore, the incomplete oxidation of fatty acids leads to the accumulation of lipotoxic intermediates such as diacylglycerols (DAGs) and ceramides, which directly impair the insulin signaling cascade.

Carnitine palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, particularly the muscle and heart isoform CPT-1b, this compound forces a greater reliance on glucose as an energy substrate. This approach is hypothesized to alleviate the metabolic burden of excess fatty acids, improve insulin sensitivity, and correct the underlying metabolic inflexibility.

Mechanism of Action of this compound

This compound itself is not the active inhibitor. It is a pro-drug, S-2-(4-hydroxyphenyl)glycine, that undergoes transamination in tissues like the heart and skeletal muscle to form 4-hydroxyphenylglyoxylate.[1] This active metabolite then allosterically inhibits CPT-1.[1] The tissue-specific action of this compound is attributed to the differential expression of the necessary transaminases, with higher activity in the heart compared to the liver.[1]

Quantitative Preclinical Efficacy of this compound

Numerous preclinical studies utilizing diet-induced obese (DIO) rodent models have demonstrated the therapeutic potential of this compound in ameliorating key components of metabolic syndrome. The following tables summarize the key quantitative findings from these investigations.

Table 1: Effects of this compound on Body Weight and Adiposity in High-Fat Diet (HFD)-Fed Rodents

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Final Body Weight | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 10% vs. HFD-vehicle | --INVALID-LINK-- |

| Epididymal Fat Mass | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 29% vs. HFD-vehicle | --INVALID-LINK-- |

| Subcutaneous Inguinal Fat Mass | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↓ 37% vs. HFD-vehicle | --INVALID-LINK-- |

| Body Weight | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | No significant change vs. HFD-vehicle | --INVALID-LINK-- |

Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity in HFD-Fed Rodents

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Glucose Tolerance (AUC) | C57BL/6 Mice | 150 mg/kg/day i.p. for 2 weeks after 12 weeks on HFD | Improved to levels similar to low-fat diet controls | --INVALID-LINK-- |

| Plasma Insulin | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↓ vs. HFD-vehicle | --INVALID-LINK-- |

| Insulin-Stimulated Akt Phosphorylation (Skeletal Muscle) | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↑ vs. HFD-vehicle | --INVALID-LINK-- |

| Membrane GLUT4 Content (Skeletal Muscle) | C57BL/6 Mice | 150 mg/kg/day i.p. for 4 weeks after 12 weeks on HFD | ↑ vs. HFD-vehicle | --INVALID-LINK-- |

Table 3: Effects of this compound on Plasma Lipids in HFD-Fed Rodents

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Plasma Non-Esterified Fatty Acids (NEFA) | Male Sprague-Dawley Rats | 150 mg/kg/day i.p. for 3 weeks after 8 weeks on HFD | ↑ 1.46-fold vs. HFD-vehicle | --INVALID-LINK-- |

| Plasma Triglycerides | Male Wistar Rats | 200 mg/kg/day in drinking water for 8 weeks during HFD | No significant change vs. HFD-vehicle | --INVALID-LINK-- |

| Myocardial Triglycerides | Male Sprague-Dawley Rats | Two subcutaneous injections | ↑ vs. saline control | --INVALID-LINK-- |

Table 4: Potential Cardiotoxic Effects of Chronic this compound Administration

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Relative Heart Weight | Dogs | 750 mg/kg/day for 1 year | ↑ up to 85% | --INVALID-LINK-- |

| Relative Heart Weight | Rats | 900 mg/kg/day for 1 year | ↑ up to 30% | --INVALID-LINK-- |

Key Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of key metabolic signaling pathways. The inhibition of CPT-1 initiates a cascade of events that ultimately enhances insulin sensitivity.

Caption: Mechanism of action of this compound.

The improvement in insulin sensitivity is primarily driven by the enhanced signaling through the PI3K/Akt pathway in skeletal muscle.

Caption: this compound's impact on insulin signaling.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Animal Model: High-Fat Diet-Induced Obesity

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks of age.

-

Acclimatization: House animals for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Diet Induction:

-

Control Group: Feed a low-fat diet (LFD) with ~10% kcal from fat.

-

Experimental Group: Feed a high-fat diet (HFD) with 45-60% kcal from fat for 8-12 weeks to induce obesity and insulin resistance.

-

-

This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 1x PBS).

-

Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight for the duration of the treatment period (typically 2-4 weeks).

-

Administer vehicle to the control HFD group.

-

-

Monitoring: Monitor body weight and food intake regularly.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Fast animals overnight (12-16 hours) with free access to water.

-

Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.

-

Glucose Injection: Administer a 2 g/kg body weight solution of sterile D-glucose via i.p. injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

CPT-1 Activity Assay

-

Tissue Homogenization:

-

Excise and weigh skeletal muscle (e.g., gastrocnemius) or heart tissue.

-

Homogenize the tissue in ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed to pellet debris.

-

-

Mitochondrial Isolation:

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

-

Wash the mitochondrial pellet with isolation buffer.

-

-

CPT-1 Activity Measurement:

-

Resuspend the mitochondrial pellet in assay buffer.

-

Initiate the reaction by adding [³H]carnitine and palmitoyl-CoA.

-

Incubate at 37°C.

-

Stop the reaction with perchloric acid.

-

Separate the [³H]palmitoylcarnitine product from unreacted [³H]carnitine using an ion-exchange column.

-

Quantify the radioactivity of the product using liquid scintillation counting.

-

Express CPT-1 activity as nmol/min/mg of mitochondrial protein.

-

Western Blot for Akt Phosphorylation

-

Protein Extraction:

-

Homogenize skeletal muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Total Akt Control: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

GLUT4 Translocation Assay (Immunofluorescence)

-

Muscle Biopsy and Sectioning:

-

Obtain skeletal muscle biopsies and embed in OCT compound.

-

Cryosection the muscle tissue (5-10 µm thickness) onto microscope slides.

-

-

Fixation and Permeabilization:

-

Fix the sections with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) if staining intracellular GLUT4. For surface GLUT4, omit this step.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with a primary antibody against GLUT4.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Co-stain with a plasma membrane marker (e.g., dystrophin or WGA) and a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Analysis:

-

Image the sections using a confocal microscope.

-

Quantify the co-localization of the GLUT4 signal with the plasma membrane marker to determine the extent of translocation.

-

Experimental and Logical Workflows

Visualizing the experimental design and the logical flow of the research can aid in understanding and replication.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound presents a promising therapeutic avenue for the management of metabolic syndrome by directly addressing the core issue of metabolic inflexibility. Preclinical data robustly support its efficacy in improving insulin sensitivity, reducing adiposity, and promoting a healthier metabolic profile. However, the potential for cardiotoxicity with chronic high-dose administration warrants careful consideration and further investigation into optimal therapeutic windows and long-term safety.

Future research should focus on:

-

Dose-response studies: To identify the minimal effective dose with the lowest risk of adverse effects.

-

Combination therapies: Exploring the synergistic effects of this compound with other anti-diabetic agents.

-

Human clinical trials: To translate the promising preclinical findings to patients with metabolic syndrome.

-

Biomarker discovery: To identify patient populations most likely to respond to CPT-1 inhibition.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed protocols and visualized pathways aim to facilitate further research and development in this critical area of metabolic disease.

References

Early Studies on Oxfenicine for Chronic Stable Angina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfenicine, an L-hydroxyphenylglycine derivative, emerged in early research as a promising metabolic modulator for the treatment of chronic stable angina. Unlike traditional antianginal agents that primarily alter hemodynamics to reduce myocardial oxygen demand, this compound was investigated for its potential to shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose utilization. This technical guide provides an in-depth analysis of the early foundational studies on this compound, presenting quantitative data, detailed experimental protocols, and key mechanistic insights to inform current research and drug development efforts in the field of cardiac metabolism.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its therapeutic effect by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-I (CPT-1), the rate-limiting step in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This inhibition leads to a subsequent increase in glucose and pyruvate oxidation, which produces more ATP per molecule of oxygen consumed, thereby improving cardiac efficiency, particularly under ischemic conditions.[2]

Interestingly, the antianginal effects of this compound are mediated by its active metabolite, 4-hydroxyphenylglyoxylate.[1][3] this compound undergoes transamination, a process more active in the heart than the liver, leading to a degree of tissue specificity.[1] The cardiac isoform of CPT-1 also exhibits greater sensitivity to inhibition by 4-hydroxyphenylglyoxylate compared to the liver isoform.[1]

Signaling Pathway of this compound's Metabolic Modulation

Caption: Mechanism of this compound action in cardiomyocytes.

Summary of Quantitative Data from Early Clinical Studies

The following table summarizes the key quantitative findings from a pivotal early clinical trial conducted by Bergman and colleagues (1980) investigating the effects of this compound in patients with chronic stable angina.[4]

| Parameter | Pre-Oxfenicine (Mean ± SEM) | Post-Oxfenicine (Mean ± SEM) | P-value |

| Hemodynamics at Rest | |||

| Heart Rate (beats/min) | 72 ± 3 | 71 ± 3 | NS |

| Arterial Systolic Pressure (mmHg) | 135 ± 6 | 133 ± 6 | NS |

| Arterial Diastolic Pressure (mmHg) | 78 ± 3 | 77 ± 3 | NS |

| Cardiac Output (L/min) | 5.4 ± 0.3 | 5.6 ± 0.3 | NS |

| Pacing-Induced Angina | |||

| Pacing Time to Angina (s) | 289 ± 33 | 360 ± 35 | < 0.05 |

| Myocardial Oxygen Consumption (ml/min) | 27.4 ± 2.7 | 24.8 ± 2.8 | < 0.05 |

| Myocardial Substrate Extraction during Pacing | |||

| Lactate Extraction Ratio (%) | -15 ± 8 (Production) | 12 ± 5 (Extraction) | < 0.01 |

| Pyruvate Extraction Ratio (%) | 8 ± 4 | 22 ± 6 | < 0.05 |

| Glucose Extraction Ratio (%) | 4 ± 1 | 7 ± 2 | < 0.05 |

| Free Fatty Acid Extraction Ratio (%) | 28 ± 5 | 18 ± 6 | < 0.05 |

Detailed Experimental Protocols

Clinical Study: Bergman et al. (1980)[5]

-

Study Population: 18 patients with obstructive coronary artery disease and stable, exercise-induced angina.

-

Drug Administration: this compound was administered intravenously at a dose of 3-12 mg/kg.

-

Experimental Protocol:

-

Baseline Measurements: Hemodynamic parameters and myocardial substrate levels were measured at rest.

-

Atrial Pacing: Angina was induced by rapid atrial pacing. The pacing rate was increased incrementally until the onset of angina.

-

Post-Drug Measurements: The same measurements were repeated at rest and during pacing-induced angina after the administration of this compound.

-

-

Key Measurements:

-

Hemodynamics: Heart rate, arterial and pulmonary artery pressures, and cardiac output were continuously monitored.

-

Myocardial Metabolism: Blood samples were drawn simultaneously from the aorta and coronary sinus to measure the arterial-coronary sinus differences for oxygen, lactate, pyruvate, glucose, and free fatty acids. Myocardial blood flow was measured using the thermodilution technique. Myocardial substrate extraction and oxygen consumption were then calculated.

-

Preclinical Study: Mongrel Dog Model[6]

-

Animal Model: 15 mongrel dogs in an open-chest preparation.

-

Drug Administration: S-(4)-hydroxyphenylglycine (HPG), the active form of this compound, was administered.

-

Experimental Protocol:

-

Baseline: Myocardial oxygen consumption (MVO2) and respiratory quotient (RQ) were measured under baseline conditions.

-

Intervention: HPG was administered to stimulate myocardial carbohydrate utilization.

-

Beta-Stimulation: The effects of the drug were also assessed during beta-adrenergic stimulation to increase cardiac work.

-

-

Key Measurements:

-

Myocardial Oxygen Consumption (MVO2): Directly measured.

-

Respiratory Quotient (RQ): Calculated from the arteriovenous difference of oxygen and carbon dioxide across the heart.

-

Substrate Extraction: Myocardial extraction of lactate and nonesterified fatty acids (NEFA) was determined.

-

Experimental Workflow for Assessing Myocardial Metabolism

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Role of Branched-Chain Amino Acid Aminotransferase in the Cardioprotective Effects of Oxfenicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfenicine, a compound initially investigated for its anti-anginal properties, exerts its primary metabolic effects through a fascinating interplay with branched-chain amino acid aminotransferase (BCAT). This technical guide provides an in-depth analysis of the mechanism by which BCAT-mediated transamination of this compound leads to a significant shift in cardiac energy metabolism, moving from fatty acid oxidation towards glucose utilization. We will explore the key enzymatic steps, present quantitative data on enzyme inhibition, detail relevant experimental protocols, and visualize the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Myocardial metabolism is a dynamic process, with the healthy heart primarily relying on the β-oxidation of fatty acids for its substantial energy requirements. However, under ischemic conditions, this reliance on fatty acids can become detrimental. The metabolic shift towards glucose oxidation is a key therapeutic strategy to protect the myocardium from ischemic damage. This compound emerges as a modulator of this metabolic flexibility. Its effects are not direct but are initiated by its conversion into an active metabolite, a process catalyzed by branched-chain amino acid aminotransferase (BCAT). This guide will dissect this mechanism, focusing on the pivotal role of BCAT.

The Central Mechanism: BCAT-Mediated Activation of this compound

The cornerstone of this compound's mechanism of action lies in its bioactivation via transamination. This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT), an enzyme crucial for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).

This compound itself is not the primary active agent. Instead, BCAT, particularly the mitochondrial isoform (BCATm or Isoenzyme I), utilizes this compound as a substrate, converting it to 4-hydroxyphenylglyoxylate .[1][2] This transamination reaction is the rate-limiting step for the pharmacological activity of this compound. The tissue-specific effects of this compound are largely attributed to the differential expression and activity of BCAT in various tissues, with the heart exhibiting significantly higher BCAT activity compared to the liver.[1][2]

The product of this reaction, 4-hydroxyphenylglyoxylate, is a potent inhibitor of carnitine palmitoyltransferase I (CPT I) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] By inhibiting CPT I, 4-hydroxyphenylglyoxylate effectively curtails fatty acid oxidation.

Visualizing the Pathway

References

- 1. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched chain amino acid aminotransferase. IV. Kinetics of the transamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary research on Oxfenicine's impact on cardiac hypertrophy

An In-depth Technical Guide on the Preliminary Research of Oxfenicine's Impact on Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a selective inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has been a subject of investigation for its profound effects on cardiac metabolism and its consequential impact on cardiac physiology. This technical guide provides a comprehensive overview of the preliminary research on this compound's role in inducing cardiac hypertrophy. By inhibiting the primary enzyme responsible for the transport of long-chain fatty acids into the mitochondria, this compound forces a metabolic shift in cardiomyocytes from fatty acid oxidation towards glucose utilization. This fundamental change in energy substrate preference creates a state of metabolic stress, which is a key trigger for the development of cardiac hypertrophy. This document details the mechanism of action of this compound, summarizes the quantitative data from key experimental studies, provides in-depth experimental protocols for reproducing and expanding upon this research, and visualizes the intricate signaling pathways and experimental workflows involved. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development who are investigating the complex interplay between cardiac metabolism and myocardial growth.

Introduction

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in the organization of the cardiac muscle. While initially a compensatory mechanism, sustained hypertrophy can progress to heart failure. The metabolic state of the heart is a critical determinant of its function and its response to stress. Under normal physiological conditions, the heart primarily relies on the beta-oxidation of fatty acids for its energy supply. However, under pathological conditions, there is often a shift in substrate utilization.

This compound, by inhibiting CPT-1, pharmacologically induces a metabolic phenotype that mimics some aspects of the stressed heart, making it a valuable tool for studying the mechanisms of metabolic-driven cardiac hypertrophy. Understanding the impact of this compound provides insights into how alterations in energy metabolism can directly lead to changes in cardiac structure and function.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids across the outer mitochondrial membrane.[1] This inhibition effectively reduces the availability of fatty acids for beta-oxidation within the mitochondria. Consequently, cardiomyocytes are forced to increase their reliance on glucose and lactate oxidation for ATP production.[2] This metabolic reprogramming leads to a state of intracellular metabolic stress, which is a key initiating factor in the hypertrophic response. One of the proposed downstream effects of this metabolic shift is a decrease in the cytosolic phosphorylation potential, as evidenced by a reduced phosphocreatine/creatine ratio, which may act as a trigger for hypertrophic signaling.[3]

Signaling Pathway Overview

The metabolic stress induced by this compound is thought to activate several downstream signaling pathways that are known to be involved in the development of cardiac hypertrophy. While direct experimental evidence linking this compound to all these pathways is still emerging, the broader understanding of metabolic stress-induced hypertrophy points to the involvement of the following key signaling cascades:

-

AMP-activated protein kinase (AMPK) Pathway: AMPK is a critical energy sensor in the cell. While its role in this compound-induced hypertrophy is not fully elucidated, alterations in the AMP/ATP ratio due to metabolic stress are known to modulate AMPK activity.

-

Akt/mTOR Pathway: The Akt/mTOR signaling axis is a central regulator of cell growth and protein synthesis. One study has shown that this compound treatment can lead to improved insulin-stimulated phosphorylation of AKT, suggesting a potential link to this pathway.[4]

-

Calcineurin-NFAT Pathway: This calcium-dependent signaling pathway is a well-established mediator of pathological cardiac hypertrophy.[5][6][7][8] Changes in intracellular calcium handling resulting from altered energy metabolism could potentially activate this pathway.

The following diagram illustrates the proposed mechanism of action and the potential downstream signaling pathways.

Quantitative Data from Experimental Studies

Several studies have investigated the hypertrophic effects of this compound in various animal models. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of this compound on Heart Weight

| Animal Model | Dosage | Duration | Change in Heart Weight / Body Weight Ratio | Reference |

| Dog | Up to 750 mg/kg/day | 1 year | Up to 85% increase | [3] |

| Rat | Up to 900 mg/kg/day | 1 year | Up to 30% increase | [3] |

| Rat | Not specified | Up to 2 years | Dose-related increases observed | [9] |

Table 2: Effect of this compound on Myocardial Metabolism and Function

| Animal Model | This compound Dose | Parameter Measured | Observation | Reference |

| Anesthetized Dog | 3.3 mg/kg, i.v. | Myocardial Blood Flow | 33% increase under normal conditions | [3] |

| Anesthetized Dog | 3.3 mg/kg, i.v. | Myocardial Blood Flow (during isoprenaline infusion) | 71% increase | [3] |

| Perfused Rat Heart | Not specified | Phosphocreatine/Creatine Ratio | Decreased | [3] |

| Rat | Not specified | Myocardial Triglyceride Content | Marked increase | [10] |

| Perfused Swine Heart | 33 mg/kg | 14CO2 production from labeled palmitate | 20% further decline during regional ischemia | |

| Perfused Swine Heart | 33 mg/kg | Acyl Carnitine (ischemic tissue) | -70% change | |

| Perfused Swine Heart | 33 mg/kg | Acyl CoA (ischemic tissue) | -33% change |

Note: The available literature does not consistently report standardized quantitative data on cardiomyocyte size or gene expression fold changes specifically for this compound treatment. The data presented here is based on the available information.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-induced cardiac hypertrophy.

Induction of Cardiac Hypertrophy with this compound (Animal Model)

This protocol is based on the general approach described in the literature for chronic administration of this compound to induce cardiac hypertrophy in rodents.[3][9]

Materials:

-

This compound

-

Vehicle (e.g., sterile water or saline)

-

Animal model (e.g., Wistar rats or C57BL/6 mice)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Dosage Preparation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Administration: Administer this compound or vehicle (for the control group) daily via oral gavage. The typical dosage range reported to induce hypertrophy is up to 900 mg/kg/day for rats.[3]

-

Duration: Continue the daily administration for the desired experimental duration. Significant hypertrophy has been observed after several months to a year of treatment.[3][9]

-

Monitoring: Monitor the animals' body weight and general health throughout the study.

-

Tissue Harvest: At the end of the study, euthanize the animals and carefully dissect the hearts. Blot the hearts dry and weigh them. Measure the tibia length for normalization of heart weight.

-

Analysis: Calculate the heart weight to body weight ratio and the heart weight to tibia length ratio to assess the degree of hypertrophy.

Measurement of Cardiomyocyte Size by Immunofluorescence

This protocol outlines the steps for staining cardiac tissue sections to visualize and quantify cardiomyocyte size.

Materials:

-

Paraffin-embedded or frozen heart tissue sections (5 µm)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., Alexa Fluor 488) or an antibody against a cell membrane protein like dystrophin.

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with image analysis software

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and then a series of graded ethanol solutions to rehydrate the tissue.

-

Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval if required for the specific primary antibody.

-

Permeabilization: Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., WGA-Alexa Fluor 488, diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

Washing: Wash the sections three times with PBS for 5 minutes each.

-

Nuclear Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature.

-

Washing: Wash the sections twice with PBS.

-

Mounting: Mount the coverslips using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to measure the cross-sectional area of individual cardiomyocytes. Ensure that only cells with a visible nucleus and a clear cell boundary are measured to avoid bias.

Western Blot Analysis of Hypertrophic Markers

This protocol describes the detection of key proteins involved in cardiac hypertrophy signaling pathways.

Materials:

-

Cardiac tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cardiac tissue lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

RT-qPCR for Hypertrophic Gene Expression

This protocol details the measurement of mRNA levels of genes associated with cardiac hypertrophy.

Materials:

-

Cardiac tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cardiac tissue using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the study of this compound-induced cardiac hypertrophy.

Conclusion and Future Directions

The preliminary research on this compound provides compelling evidence for its ability to induce cardiac hypertrophy through the modulation of cardiac metabolism. By inhibiting CPT-1 and forcing a shift from fatty acid to glucose oxidation, this compound creates a metabolic stress environment that triggers hypertrophic signaling pathways. This makes this compound an invaluable pharmacological tool for studying the fundamental mechanisms that link cellular energy state to cardiac growth and remodeling.

Future research should focus on several key areas to build upon this foundational knowledge. Firstly, a more direct and detailed investigation into the specific downstream signaling pathways, including AMPK, Akt/mTOR, and calcineurin-NFAT, that are modulated by this compound is warranted. The use of specific inhibitors for these pathways in conjunction with this compound treatment would help to elucidate their precise roles in this model of hypertrophy. Secondly, more comprehensive quantitative studies are needed to detail the dose-dependent and time-course effects of this compound on cardiomyocyte size, gene expression, and protein signaling. Finally, translating these findings from animal models to human cardiac physiology will be crucial for understanding the potential clinical implications of metabolic modulation in the context of cardiac hypertrophy and heart failure. The continued exploration of this compound's effects will undoubtedly contribute to a deeper understanding of the metabolic underpinnings of heart disease and may pave the way for novel therapeutic strategies.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiac hypertrophy in the dog and rat induced by this compound, an agent which modifies muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Downstream Metabolic Consequences of CPT-1 Inhibition by Oxfenicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfenicine, a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), offers a compelling case study in metabolic reprogramming. By blocking the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation, this compound initiates a cascade of metabolic shifts with profound implications for cellular energy homeostasis. This technical guide provides an in-depth exploration of the downstream consequences of CPT-1 inhibition by this compound, with a focus on its impact on fatty acid and glucose metabolism, tissue-specific effects, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this significant metabolic intervention.

Mechanism of Action: A Tale of Two Tissues

This compound itself is a prodrug that requires metabolic activation to exert its inhibitory effects. It is transaminated to its active form, 4-hydroxyphenylglyoxylate, by aminotransferases.[1][2] This active metabolite then directly inhibits CPT-1.

A key feature of this compound's action is its tissue specificity, primarily targeting the heart and skeletal muscle (expressing the CPT-1b isoform) over the liver (expressing the CPT-1a isoform).[2] This selectivity is attributed to two main factors:

-

Differential Transaminase Activity: The heart possesses higher activity of the branched-chain-amino-acid aminotransferase responsible for converting this compound to its active inhibitor, 4-hydroxyphenylglyoxylate.[1][2]

-

Differential CPT-1 Sensitivity: The cardiac CPT-1b isoform is significantly more sensitive to inhibition by 4-hydroxyphenylglyoxylate than the liver CPT-1a isoform.[1][2]

This tissue-specific action is crucial for understanding the systemic metabolic effects of this compound.

Downstream Metabolic Consequences

The primary and most direct consequence of CPT-1 inhibition by this compound is the suppression of long-chain fatty acid oxidation (FAO) . This fundamental shift triggers a series of adaptive and compensatory metabolic changes.

Impact on Fatty Acid Metabolism

With the primary pathway for their mitochondrial uptake and oxidation blocked, long-chain fatty acids are rerouted into alternative metabolic fates:

-

Increased Intramyocellular Lipid Accumulation: The inability to oxidize fatty acids leads to their esterification and storage as triglycerides and other lipid species within muscle cells.[3] This can manifest as an increase in intramyocellular lipid (IMCL) content.

-

Altered Acylcarnitine and Acyl-CoA Profiles: Inhibition of CPT-1 leads to a decrease in the formation of long-chain acylcarnitines.[4] Concurrently, there is an accumulation of long-chain acyl-CoAs in the cytosol.

-

Elevated Circulating Free Fatty Acids (FFAs): Systemic administration of this compound can lead to an increase in plasma levels of non-esterified fatty acids (NEFAs), as their uptake and oxidation by peripheral tissues like muscle are diminished.[5]

The Shift to Glucose Metabolism: The Randle Cycle in Action

The reduction in fatty acid oxidation creates a metabolic void that is largely filled by an increase in glucose utilization . This phenomenon is a classic example of the Randle cycle , where the inhibition of fat metabolism promotes the oxidation of carbohydrates.[1][5] The key downstream effects on glucose metabolism include:

-

Enhanced Glucose Oxidation: By decreasing the intracellular concentration of acetyl-CoA and the NADH/NAD+ ratio, which are inhibitory to key glycolytic enzymes, CPT-1 inhibition leads to an increased flux of glucose through glycolysis and subsequent oxidation in the mitochondria.[6][7]

-

Increased Pyruvate Dehydrogenase (PDH) Activity: The decrease in acetyl-CoA levels relieves the inhibition of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA and enhanced glucose oxidation.[7]

-

Improved Glucose Tolerance and Insulin Sensitivity: In models of diet-induced obesity and insulin resistance, this compound treatment has been shown to improve whole-body glucose tolerance and insulin sensitivity.[1][7] This is associated with increased insulin-stimulated Akt phosphorylation and enhanced translocation of the glucose transporter GLUT4 to the cell membrane in skeletal muscle.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

| Parameter | Tissue/Model | Inhibitor | Value | Reference |

| CPT-1 Inhibition | ||||

| I50 | Heart Mitochondria | 4-hydroxyphenylglyoxylate | 11 µM | [1][2] |

| I50 | Liver Mitochondria | 4-hydroxyphenylglyoxylate | 510 µM | [1][2] |

| Parameter | Condition | Treatment | Change | Reference |

| Metabolite Levels | ||||

| Acyl Carnitine | Ischemic Myocardium | This compound | ↓ 70% | [4] |

| Acyl-CoA | Ischemic Myocardium | This compound | ↓ 33% | [4] |

| Triglycerides | Rat Myocardium | This compound | ↑ | [3] |

| Long-chain Acyl-CoA | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |

| Ceramide | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |

| Diacylglycerol (DAG) | Gastrocnemius Muscle (DIO mice) | This compound | ↓ | [7] |

| Metabolic Flux | ||||

| Fatty Acid Oxidation | Isolated Perfused Rat Hearts | This compound (2 mM) | ↓ 45% | [3] |

| Glucose Oxidation | Intact Dogs (Normal FFA) | This compound (16.7 mg/kg) | ↑ from 17.3% to 39.9% of total substrate oxidized | [6] |

| Glucose Oxidation | Intact Dogs (High FFA) | This compound (16.7 mg/kg) | ↑ from 9.0% to 32.3% of total substrate oxidized | [6] |

| Physiological Parameters | ||||

| Respiratory Exchange Ratio (RER) | Diet-Induced Obese (DIO) Mice | This compound (150 mg/kg/day) | ↑ (indicating a shift to carbohydrate utilization) | [1] |

| Myocardial Blood Flow | Anesthetized Dogs | This compound (3.3 mg/kg) | ↑ 33% (normal), ↑ 71% (with isoprenaline) | [8] |

Experimental Protocols

Measurement of CPT-1 Activity

A common method for determining CPT-1 activity is the forward radioisotope assay.[9]

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.

-

Reaction Mixture: Prepare a reaction medium containing:

-

117 mM Tris-HCl (pH 7.4)

-

0.28 mM reduced glutathione

-

4.4 mM ATP

-

4.4 mM MgCl2

-

16.7 mM KCl

-

2.2 mM KCN

-

40 mg/L rotenone

-

0.5% BSA

-

300 µM palmitoyl-CoA

-

5 mM L-carnitine with 1 µCi of L-[3H]carnitine

-

-

Initiation: Initiate the reaction by adding a small volume of the mitochondrial suspension to the reaction mixture.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine using an appropriate method (e.g., ion-exchange chromatography).

-

Calculation: Quantify the radioactivity in the acylcarnitine fraction to determine the rate of CPT-1 activity, typically normalized to mitochondrial protein content.

Measurement of Fatty Acid Oxidation

The rate of fatty acid oxidation can be measured by quantifying the production of a metabolic end-product from a radiolabeled fatty acid substrate.

Protocol:

-

Cell/Tissue Preparation: Use isolated cells, tissue homogenates, or isolated mitochondria.

-

Incubation Medium: Prepare an incubation buffer containing a radiolabeled long-chain fatty acid, such as [1-14C]palmitate or [9,10-3H]palmitate.

-

Incubation: Incubate the biological sample with the radiolabeled substrate at 37°C.

-

Capture of Metabolic Products:

-

For 14CO2 (from [1-14C]palmitate): Trap the evolved 14CO2 in a suitable absorbent (e.g., a filter paper disc soaked in a strong base) placed in a sealed incubation flask.

-

For 3H2O (from [9,10-3H]palmitate): Separate the produced 3H2O from the unoxidized radiolabeled palmitate using a precipitation or chromatography step.

-

-

Quantification: Measure the radioactivity of the trapped 14CO2 or the separated 3H2O using liquid scintillation counting.

-

Calculation: Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the amount of product formed per unit of time and protein.

Glucose Tolerance Test (GTT) in Mice

The GTT is a standard in vivo procedure to assess whole-body glucose homeostasis.[1][10]

Protocol:

-

Fasting: Fast the mice for a specified period (e.g., 6 or 16 hours) with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

-

Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

-

Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure the blood glucose concentration in each sample.

-

Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose tolerance.

Visualizations

Signaling Pathways and Metabolic Shifts